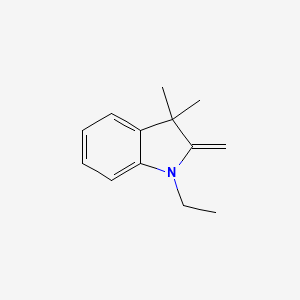

1-Ethyl-3,3-dimethyl-2-methyleneindoline

説明

1-Ethyl-3,3-dimethyl-2-methyleneindoline (TH-1) is a substituted indoline derivative characterized by a methylene group at position 2, an ethyl group at position 1, and two methyl groups at position 2. Its synthesis involves alkylation of 2,3,3-trimethyl-3H-indole with ethyl bromide in acetonitrile under basic conditions (KOH), yielding a versatile intermediate for photochromic spiropyrans . TH-1 is notable for its high reactivity due to the electron-rich methylene group, enabling applications in light-responsive materials and organic synthesis.

特性

CAS番号 |

73718-62-4 |

|---|---|

分子式 |

C13H17N |

分子量 |

187.28 g/mol |

IUPAC名 |

1-ethyl-3,3-dimethyl-2-methylideneindole |

InChI |

InChI=1S/C13H17N/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14/h6-9H,2,5H2,1,3-4H3 |

InChIキー |

MWYTVFRHPLPLKF-UHFFFAOYSA-N |

SMILES |

CCN1C(=C)C(C2=CC=CC=C21)(C)C |

正規SMILES |

CCN1C(=C)C(C2=CC=CC=C21)(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison of TH-1 with analogous indoline and aromatic compounds, emphasizing structural differences, synthesis, and applications.

2.1. 1-(3-Carboxyethyl)-3,3-dimethyl-2-methyleneindoline

- Structure : Differs from TH-1 by a 3-carboxyethyl substituent at position 1.

- Synthesis: Reacts indoline with 3-iodopropanoic acid in methyl ethyl ketone (MEK) under reflux, achieving 99% yield .

- Applications : The carboxylic acid group facilitates incorporation into polymers or coatings, particularly in light-responsive systems. Its polarity enhances solubility in polar solvents compared to TH-1.

- Key Data : Higher yield (99% vs. unspecified for TH-1) suggests efficient functionalization for advanced materials.

2.2. 3,3-Dimethyl-2-methylene-1-phenylindoline (CAS 5227-71-4)

- Structure : Replaces TH-1’s ethyl group with a phenyl ring at position 1.

- Synthesis: Not detailed in evidence, but likely involves phenyl halides as alkylating agents.

- May exhibit red-shifted absorption spectra compared to TH-1 due to extended conjugation .

- Safety : Classified under GHS standards; specific hazards unlisted but likely requires standard organic compound handling .

2.3. Ethyl 1-Ethyl-3-methyl-2-oxoindoline-3-carboxylate

- Structure : Features a 2-oxo group and ester substituent, unlike TH-1’s methylene.

- Synthesis : Likely involves oxidative or condensation pathways to introduce the oxo group.

- Applications : The oxo group reduces reactivity in cycloadditions but enhances hydrogen-bonding capacity, making it suitable for crystal engineering or pharmaceutical intermediates .

2.4. 1-Ethyl-3,5-dimethylbenzene

- Structure : Aromatic benzene ring with ethyl and methyl substituents (positions 1, 3, 5).

- Applications : Volatile organic compound (VOC) emitted by microorganisms; exhibits allelopathic effects in plants. Demonstrates how substituent positions (3,5 vs. 3,3 in TH-1) drastically alter bioactivity and volatility .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : TH-1 and its carboxyethyl derivative demonstrate high yields (≥90%), highlighting robust alkylation strategies for indoline functionalization .

- Photochromic Performance : TH-1-derived spiropyrans (e.g., SP-1, SP-7) show 90% yields and strong IR signals (C=C, C–N), indicating stability in photoisomerization .

- Structure-Activity Relationships : Substitution at position 1 (ethyl vs. phenyl) modulates electronic and steric effects, influencing reaction kinetics and material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。